![molecular formula C20H22N2O6 B2991442 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1396869-65-0](/img/structure/B2991442.png)

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

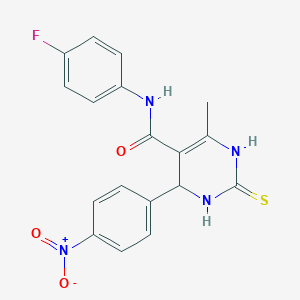

“N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products, such as sesamol and piperine . This structural motif is present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . A direct and concise method was used to create a novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized compound was then transformed into various synthetically important unsymmetrical monoselenides .Molecular Structure Analysis

The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been studied using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit are complex and varied. For instance, the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was synthesized and then transformed into various synthetically important unsymmetrical monoselenides .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the benzo[d][1,3]dioxole subunit have been analyzed using various techniques. For instance, the thermal decomposition behavior of the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis .Applications De Recherche Scientifique

Specific Removal of o-Methoxybenzyl Protection

- Methoxybenzyl protecting groups of alcohols can be efficiently removed using DDQ in CH2Cl2-H2O at room temperature, preserving other functional groups and protecting groups. This methodology could be relevant for the selective deprotection of similar compounds (Oikawa, Yoshioka, & Yonemitsu, 1982).

Metabolic Pathways of N-Benzylphenethylamines

- The metabolic profile of N-2-methoxybenzylated compounds (NBOMes) was investigated, revealing pathways including mono- and bis-O-demethylation and hydroxylation, which could be relevant for understanding the metabolism of similar complex molecules (Šuláková et al., 2021).

Benzylation of Alcohols and Phenols

- A method for the benzylation of alcohols and phenols using N-(4-methoxybenzyl)-o-benzenedisulfonimide under basic conditions, resulting in good yields of 4-methoxybenzyl ethers, may offer a synthetic route for structurally similar compounds (Carlsen, 1998).

Catalytic Properties of Dioxomolybdenum(VI) Complexes

- Synthesis and characterization of new dioxomolybdenum(VI) complexes with hydrazone ligands demonstrated their effectiveness as catalysts for sulfoxidation. This information could be utilized in the catalytic study or application of similar complex molecules (Jin, 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to be potent inhibitors of cyclooxygenase , suggesting that this compound may also target enzymes involved in inflammatory responses.

Mode of Action

The presence of a benzo[d][1,3]dioxol-5-yl group and a methoxybenzyl group suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding . The compound’s interaction with its targets could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given its potential role as a cyclooxygenase inhibitor , it may affect the arachidonic acid pathway, which plays a key role in inflammation and pain responses.

Result of Action

If it acts as a cyclooxygenase inhibitor, it could potentially reduce the production of prostaglandins, molecules that play a key role in promoting inflammation and pain .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been reported to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of the interacting biomolecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown stability over time, with potential long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide at different dosages in animal models have not been reported yet. It is common for the effects of such compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-20(25,14-7-8-16-17(9-14)28-12-27-16)11-22-19(24)18(23)21-10-13-5-3-4-6-15(13)26-2/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRMTXIXZHNSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)

![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2991374.png)

![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)

![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)

![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)